N-(4-acetylphenyl)-5-(4-chlorophenyl)furan-2-carboxamide
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Overview
Description
5-(4-Chloro-phenyl)-furan-2-carboxylic acid (4-acetyl-phenyl)-amide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chloro-phenyl group and a carboxylic acid amide group attached to a 4-acetyl-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-phenyl)-furan-2-carboxylic acid (4-acetyl-phenyl)-amide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chloro-Phenyl Group: The 4-chloro-phenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide and a suitable base.
Amidation: The final step involves the formation of the amide bond by reacting the carboxylic acid derivative with 4-acetyl-aniline in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenyl)-furan-2-carboxylic acid (4-acetyl-phenyl)-amide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Scientific Research Applications
5-(4-Chloro-phenyl)-furan-2-carboxylic acid (4-acetyl-phenyl)-amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(4-chloro-phenyl)-furan-2-carboxylic acid (4-acetyl-phenyl)-amide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromo-phenyl)-furan-2-carboxylic acid (4-acetyl-phenyl)-amide: Similar structure with a bromo group instead of a chloro group.
5-(4-Methyl-phenyl)-furan-2-carboxylic acid (4-acetyl-phenyl)-amide: Similar structure with a methyl group instead of a chloro group.
5-(4-Nitro-phenyl)-furan-2-carboxylic acid (4-acetyl-phenyl)-amide: Similar structure with a nitro group instead of a chloro group.
Uniqueness
The presence of the 4-chloro-phenyl group in 5-(4-chloro-phenyl)-furan-2-carboxylic acid (4-acetyl-phenyl)-amide imparts unique chemical and biological properties, making it distinct from its analogs
Properties
Molecular Formula |
C19H14ClNO3 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-5-(4-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)13-4-8-16(9-5-13)21-19(23)18-11-10-17(24-18)14-2-6-15(20)7-3-14/h2-11H,1H3,(H,21,23) |
InChI Key |
OJENVBWGZAMKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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